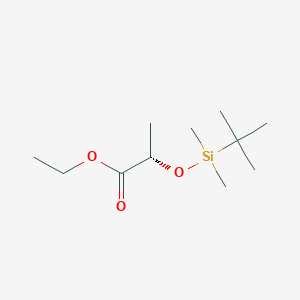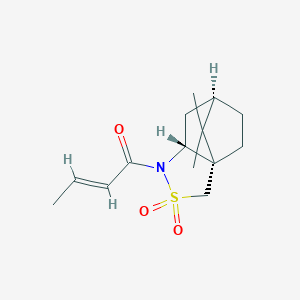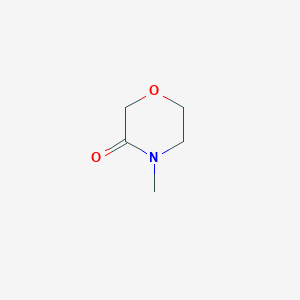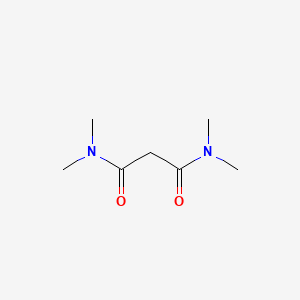![molecular formula C8H4ClNO2S B1589724 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid CAS No. 90690-94-1](/img/structure/B1589724.png)
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid
Vue d'ensemble
Description
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid, also known as 7-chloro-2-thienyl-6-carboxylic acid, is an organic compound with the chemical formula C7H4ClNO2. It is a white crystalline solid that is soluble in organic solvents. The compound is a member of the pyridine family, which consists of compounds containing a nitrogen-containing six-membered ring. 7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid has a variety of applications in the scientific research, pharmaceutical, and chemical industries.
Applications De Recherche Scientifique
Antibacterial Activity
A series of derivatives, including 7-aryl-4-oxothieno[2,3-b]pyridine-5-carboxylic acids, were synthesized and demonstrated significant antibacterial activity against various pathogens such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents (El-Abadelah et al., 1998).
Synthesis of Heterocyclic Compounds
Research on thieno[2,3-b]pyridine derivatives has led to the development of novel heterocyclic compounds. For instance, hydrolysis of certain derivatives gave o-aminocarboxylic acids, which upon further reactions produced oxazinone derivatives, pyrimidinones, and other compounds with potential pharmacological activities (Al‐Sehemi & Bakhite, 2005).
Coordination Polymers and Metal-Organic Frameworks (MOFs)
Several studies have focused on the synthesis of coordination polymers and MOFs using thieno[3,2-b]pyridine derivatives. These compounds exhibit interesting structures and properties, including luminescent properties and potential applications in catalysis, gas storage, and separation technologies. For example, lanthanide coordination polymers were synthesized, demonstrating unique structural features and potential applications in materials science (Ghosh & Bharadwaj, 2005).
Antimicrobial and Antifungal Activities
Derivatives of 7-Chlorothieno[3,2-b]pyridine-6-carboxylic acid, such as hydrazone derivatives, have been synthesized and tested for their antimicrobial properties. These studies reveal the compound's effectiveness against various bacterial strains, highlighting its potential in developing new antimicrobial agents (Rao et al., 2019).
Novel Synthetic Routes
Research has also explored new synthetic routes to create derivatives of thieno[3,2-b]pyridine, offering pathways to a diverse range of compounds with potential applications in drug development and materials science. For example, new methods for synthesizing pyridine-4-carboxylic acids and their Schiff base derivatives have been developed, contributing to the library of compounds available for further study and application (Volochnyuk et al., 2010).
Propriétés
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2S/c9-6-4(8(11)12)3-10-5-1-2-13-7(5)6/h1-3H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWMSCLROSNKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(C(=CN=C21)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461245 | |
| Record name | 7-CHLOROTHIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid | |
CAS RN |
90690-94-1 | |
| Record name | 7-CHLOROTHIENO[3,2-B]PYRIDINE-6-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)


![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)


rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)



